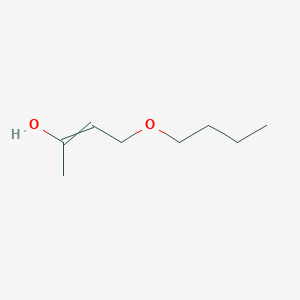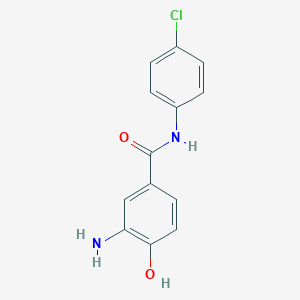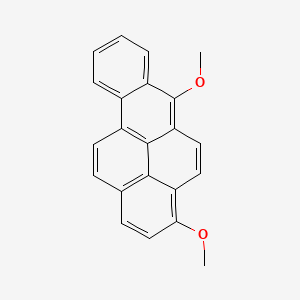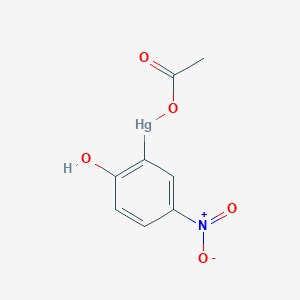![molecular formula C11H19ClO2 B14512077 11-Chlorobicyclo[4.4.1]undecane-1,6-diol CAS No. 63366-11-0](/img/structure/B14512077.png)
11-Chlorobicyclo[4.4.1]undecane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Chlorobicyclo[4.4.1]undecane-1,6-diol is a chemical compound with the molecular formula C11H19ClO2 It consists of a bicyclic structure with a chlorine atom and two hydroxyl groups attached This compound is part of the bicyclo[44
Métodos De Preparación
The synthesis of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
11-Chlorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
11-Chlorobicyclo[4.4.1]undecane-1,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar compounds to 11-Chlorobicyclo[4.4.1]undecane-1,6-diol include other bicyclic molecules like undecane-1,11-diol . Compared to these compounds, this compound is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
63366-11-0 |
|---|---|
Fórmula molecular |
C11H19ClO2 |
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
11-chlorobicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H19ClO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2 |
Clave InChI |
FBCFFHRBUFRIAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCCCC(C1)(C2Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)


![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)



phosphanium chloride](/img/structure/B14512051.png)

![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)

